Cas no 26767-03-3 (2-(2,5-dimethoxyphenyl)-2-oxoacetic acid)

2-(2,5-Dimethoxyphenyl)-2-oxoacetic acid is a specialized organic compound featuring a dimethoxyphenyl moiety linked to an oxoacetic acid functional group. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of electron-donating methoxy groups enhances its utility in electrophilic substitution reactions, while the oxoacetic acid group allows for further derivatization. Its well-defined molecular architecture ensures consistent performance in multi-step syntheses. The compound is typically supplied in high purity, ensuring reproducibility in research and industrial applications. Proper handling under controlled conditions is recommended due to its reactive nature.
2-(2,5-dimethoxyphenyl)-2-oxoacetic acid structure
26767-03-3 structure
Product name:2-(2,5-dimethoxyphenyl)-2-oxoacetic acid
CAS No:26767-03-3
MF:C10H10O5
MW:210.183403491974
CID:6038940
PubChem ID:43140398

2-(2,5-dimethoxyphenyl)-2-oxoacetic acid Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, 2,5-dimethoxy-α-oxo-
    • 2-(2,5-dimethoxyphenyl)-2-oxoacetic acid
    • 26767-03-3
    • 2,5-Dimethoxy-alpha-oxobenzeneacetic acid
    • DTXSID001286968
    • EN300-1165422
    • Inchi: 1S/C10H10O5/c1-14-6-3-4-8(15-2)7(5-6)9(11)10(12)13/h3-5H,1-2H3,(H,12,13)
    • InChI Key: PQBQOOIRRWPMDM-UHFFFAOYSA-N
    • SMILES: C(C1C=C(C=CC=1OC)OC)(=O)C(=O)O

Computed Properties

  • Exact Mass: 210.05282342g/mol
  • Monoisotopic Mass: 210.05282342g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 72.8Ų

Experimental Properties

  • Density: 1.284±0.06 g/cm3(Predicted)
  • Boiling Point: 370.6±42.0 °C(Predicted)
  • pka: 2.03±0.54(Predicted)

2-(2,5-dimethoxyphenyl)-2-oxoacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1165422-5.0g
2-(2,5-dimethoxyphenyl)-2-oxoacetic acid
26767-03-3
5g
$2650.0 2023-05-23
Enamine
EN300-1165422-0.5g
2-(2,5-dimethoxyphenyl)-2-oxoacetic acid
26767-03-3
0.5g
$877.0 2023-05-23
Enamine
EN300-1165422-0.1g
2-(2,5-dimethoxyphenyl)-2-oxoacetic acid
26767-03-3
0.1g
$804.0 2023-05-23
Enamine
EN300-1165422-10000mg
2-(2,5-dimethoxyphenyl)-2-oxoacetic acid
26767-03-3
10000mg
$1778.0 2023-10-03
Enamine
EN300-1165422-10.0g
2-(2,5-dimethoxyphenyl)-2-oxoacetic acid
26767-03-3
10g
$3929.0 2023-05-23
Enamine
EN300-1165422-0.05g
2-(2,5-dimethoxyphenyl)-2-oxoacetic acid
26767-03-3
0.05g
$768.0 2023-05-23
Enamine
EN300-1165422-0.25g
2-(2,5-dimethoxyphenyl)-2-oxoacetic acid
26767-03-3
0.25g
$840.0 2023-05-23
Enamine
EN300-1165422-50mg
2-(2,5-dimethoxyphenyl)-2-oxoacetic acid
26767-03-3
50mg
$348.0 2023-10-03
Enamine
EN300-1165422-5000mg
2-(2,5-dimethoxyphenyl)-2-oxoacetic acid
26767-03-3
5000mg
$1199.0 2023-10-03
Enamine
EN300-1165422-500mg
2-(2,5-dimethoxyphenyl)-2-oxoacetic acid
26767-03-3
500mg
$397.0 2023-10-03

Additional information on 2-(2,5-dimethoxyphenyl)-2-oxoacetic acid

Introduction to 2-(2,5-dimethoxyphenyl)-2-oxoacetic acid (CAS No. 26767-03-3)

2-(2,5-dimethoxyphenyl)-2-oxoacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 26767-03-3, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of oxoacetic acids, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of methoxy groups at the 2 and 5 positions of the phenyl ring, contribute to its unique chemical properties and biological interactions.

The structure of 2-(2,5-dimethoxyphenyl)-2-oxoacetic acid consists of a phenyl ring substituted with two methoxy groups and an acetoacetate moiety at the 2-position. This arrangement imparts a high degree of reactivity, making it a valuable intermediate in synthetic chemistry. The compound’s ability to participate in various chemical transformations, such as condensation reactions and Michael additions, makes it a versatile building block for more complex molecules.

In recent years, there has been growing interest in oxoacetic acids due to their role as key intermediates in metabolic pathways and their potential as pharmacological agents. The methoxy-substituted phenyl ring in 2-(2,5-dimethoxyphenyl)-2-oxoacetic acid enhances its interaction with biological targets, making it a promising candidate for further investigation. Studies have shown that derivatives of this compound exhibit inhibitory effects on certain enzymes and have potential applications in treating inflammatory diseases and metabolic disorders.

One of the most compelling aspects of 2-(2,5-dimethoxyphenyl)-2-oxoacetic acid is its role in drug discovery and development. Researchers have utilized this compound as a scaffold to design novel molecules with improved pharmacokinetic properties. The methoxy groups provide a favorable electronic environment for hydrogen bonding and other non-covalent interactions, which are crucial for drug-receptor binding. This has led to the synthesis of several lead compounds that are currently undergoing preclinical evaluation.

The biological activity of 2-(2,5-dimethoxyphenyl)-2-oxoacetic acid has been extensively studied in various cellular systems. Preliminary findings suggest that this compound can modulate key signaling pathways involved in cell proliferation, differentiation, and apoptosis. These effects make it an attractive candidate for therapeutic applications in oncology and neurodegenerative diseases. Additionally, the compound’s ability to interact with mitochondrial enzymes has raised interest in its potential use as an antioxidant or mitochondrial protectant.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-(2,5-dimethoxyphenyl)-2-oxoacetic acid for biological activity. Molecular docking studies have identified specific binding pockets on target proteins where this compound can exert its effects. These insights have guided the design of analogs with enhanced potency and selectivity. The integration of experimental data with computational models has significantly accelerated the drug discovery process.

The synthetic pathways for producing 26767-03-3 have also seen considerable innovation. Modern synthetic techniques allow for the efficient preparation of this compound with high purity and yield. Catalytic methods have been particularly useful in introducing the methoxy groups at the desired positions on the phenyl ring. These advancements have made it feasible to produce larger quantities of the compound for both research and commercial purposes.

In conclusion, 2-(2,5-dimethoxyphenyl)-2-oxoacetic acid (CAS No. 26767-03-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activities make it a valuable tool for studying cellular processes and designing novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow further.

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